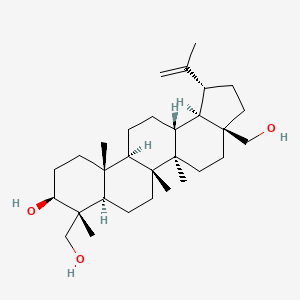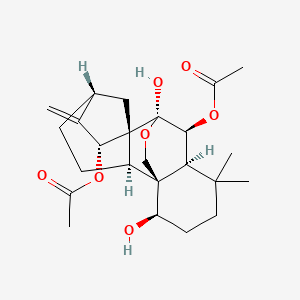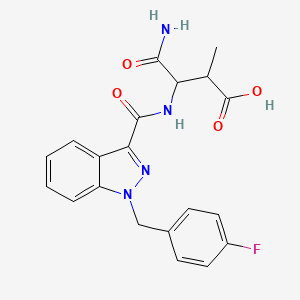
Vascular Eicosanoid Urinary Metabolite LC-MS Mixture
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This mixture contains a collection of metabolites of the major vasoactive eicosanoids, prostaglandin I2 (PGI2; Item No. 18220) and thromboxane A2 (TXA2), as well as of several oxylipins postulated to regulate vasoconstriction. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be serially diluted for preparation of calibrators and QC standards and/or used directly as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.Whereas PGI2 is a potent vasodilator and inhibitor of human platelet aggregation, TXA2 causes irreversible platelet aggregation and contraction of vascular and bronchial smooth muscle. Because both are rapidly metabolized, their urinary metabolites (11-dehydro TXB2, 2,3-dinor TXB2, 11-dehydro-2,3-dinor TXB2, and 2,3-dinor-6-keto PGF1α, serve as useful markers for their synthesis. The diol metabolites of various epoxyeicosatrienoic acids (EETs) have been used to document the oxylipins involved in vasoconstriction and hypertension.
Applications De Recherche Scientifique
1. Clinical Pathological Assessment
The quantification of eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, is crucial for understanding various pathological conditions due to their diverse physiological actions (Mizugaki, 2000). These compounds, derived from polyunsaturated fatty acids, are closely associated with different pathological states, and their measurement can be an index of these conditions and the effects of medical therapy.
2. Inflammation and Oxidative Stress Assessment
Eicosanoids are key indicators of inflammation and oxidative stress. Their measurement in urine, especially in patients with conditions like asthma, can provide insights into the inflammatory status and oxidative stress levels of individuals (Balgoma et al., 2013). This is significant for understanding and managing diseases characterized by inflammation and oxidative imbalances.
3. Phenotyping in Clinical Studies
Eicosanoids play a role in various diseases, including hypertension, cancer, and neurodegenerative disorders. Urinary eicosanoid profiling using LC-MS/MS can assist in clinical phenotyping, helping to understand the complex pathophysiology of these conditions (Gómez et al., 2019).
4. Investigating Disease Mechanisms
The analysis of eicosanoids in cell models using LC-MS/MS provides critical insights into physiological and pathophysiological processes, including diseases with inflammatory components, cardiovascular disease, and cancer (Martín-Venegas et al., 2014). This analysis is crucial for understanding the biochemical pathways involved in these conditions.
5. Biomarker Identification for Disease Severity
The quantification of eicosanoids can serve as biomarkers for the severity of diseases and the response to therapies, particularly in inflammatory conditions like Inflammatory Bowel Disease (IBD) (Chhonker et al., 2021). This assists in the prognosis and therapeutic management of such diseases.
6. Advanced Analytical Challenges and Solutions
Despite advancements, quantifying eicosanoids in biological matrices remains challenging due to their low quantities and susceptibility to oxidation. LC-MS/MS offers a standard and advanced method for this purpose, with recent developments improving the identification and quantitation abilities significantly (Chhonker et al., 2018).
Propriétés
Origine du produit |
United States |
|---|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








